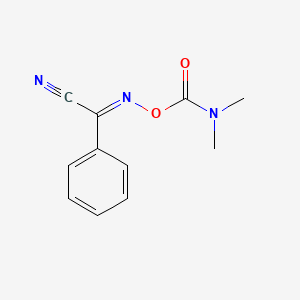
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABT-418 is a nicotinic acetylcholine receptor (nAchR) agonist potentially for the treatment of attention deficit disorder.
Applications De Recherche Scientifique
Cholinergic Channel Activator and Cognitive Enhancements
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, also known as ABT-418, is recognized for its role as a cholinergic channel activator with promising cognitive and anxiolytic activities in animal models. A noteworthy synthesis method for enantiomerically pure ABT-418 from commercially available (S)-pyroglutamic acid has been described, highlighting its relevance in scientific research related to cognitive enhancements (Lin et al., 1995).
Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships of ABT-418 have been explored, particularly focusing on its binding activity to cholinergic channel receptors. This includes studying the effects of methyl substitution on its in vitro rate of metabolism, which is significant for understanding its pharmacokinetic properties (Lin et al., 1994).
Novel Applications in Chemical Synthesis
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole has been utilized in various chemical synthesis processes. For instance, it's involved in the preparation of derivatives of 5-Thioalkylisoxazoles, indicating its versatility in synthetic organic chemistry (Balasubramaniam et al., 1990). Additionally, its derivatives have been used in the multicomponent synthesis of polycyclic 3,3′-pyrrolidinyl-dispirooxindoles, which are valuable in designing new drug-like molecules (Lin et al., 2017).
Biological Activities and Potential Therapeutic Applications
Studies have also shown that derivatives of 3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole exhibit biological activities such as cytotoxicities against cancer cell lines and inhibitory activity against bacteria, suggesting its potential in developing therapeutic agents (Liu et al., 2015).
Potential in Alzheimer's Disease Treatment
ABT-418's potential for treating Alzheimer's disease has been investigated due to its cognitive enhancement and anxiolytic-like activities. Its capability to activate neuronal nicotinic acetylcholine receptors (nAChRs) positions it as a promising candidate in dementia research, particularly for Alzheimer's disease (Arneric et al., 1995).
Propriétés
Numéro CAS |
147402-53-7 |
|---|---|
Nom du produit |
3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole |
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1 |
Clé InChI |
ILLGYRJAYAAAEW-QMMMGPOBSA-N |
SMILES isomérique |
CC1=NOC(=C1)[C@@H]2CCCN2C |
SMILES |
CC1=NOC(=C1)C2CCCN2C |
SMILES canonique |
CC1=NOC(=C1)C2CCCN2C |
Apparence |
Solid powder |
Autres numéros CAS |
147402-53-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole ABT 418 ABT-418 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)
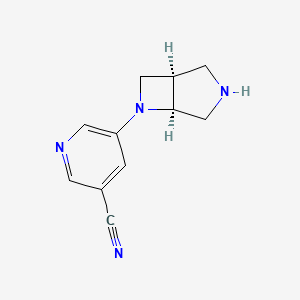
![2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B1664227.png)
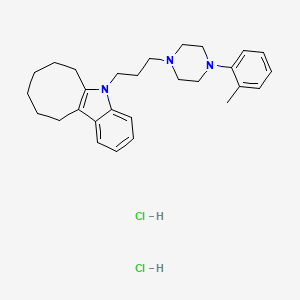
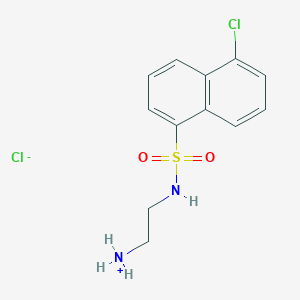
![7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1664232.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)
![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)

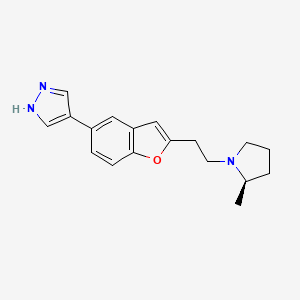
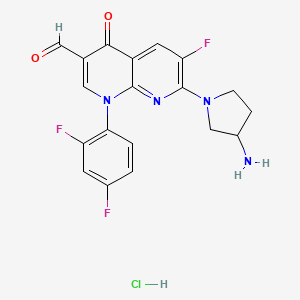
![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)
